molecular formula C8H18N2S B1456934 [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine CAS No. 1468992-03-1

[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine

Cat. No.: B1456934
CAS No.: 1468992-03-1
M. Wt: 174.31 g/mol
InChI Key: UWTOXTULXDOWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine: is an organic compound with the molecular formula C8H18N2S and a molecular weight of 174.31 g/mol . This compound features a piperidine ring substituted with a methyl group, a methylsulfanyl group, and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

(1-methyl-4-methylsulfanylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTOXTULXDOWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Reactant of Route 2
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Reactant of Route 3
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Reactant of Route 4
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Reactant of Route 5
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Reactant of Route 6
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine

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